

4-Fluoro-3-methoxycarbonylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-Fluoro-3-
Compound Name:	methoxycarbonylphenylboronic acid
Cat. No.:	B1323002

[Get Quote](#)

An In-Depth Technical Guide to 4-Fluoro-3-methoxycarbonylphenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **4-Fluoro-3-methoxycarbonylphenylboronic acid**. We will delve into its core physicochemical properties, explore the rationale behind its synthesis, and provide a detailed, field-proven protocol for its most significant application: the Suzuki-Miyaura cross-coupling reaction.

Core Compound Characteristics

4-Fluoro-3-methoxycarbonylphenylboronic acid is a highly versatile and valuable reagent in modern organic synthesis. Its utility is primarily derived from the strategic placement of its functional groups on the phenyl ring, which enhances its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.^[1]

Physicochemical & Safety Data

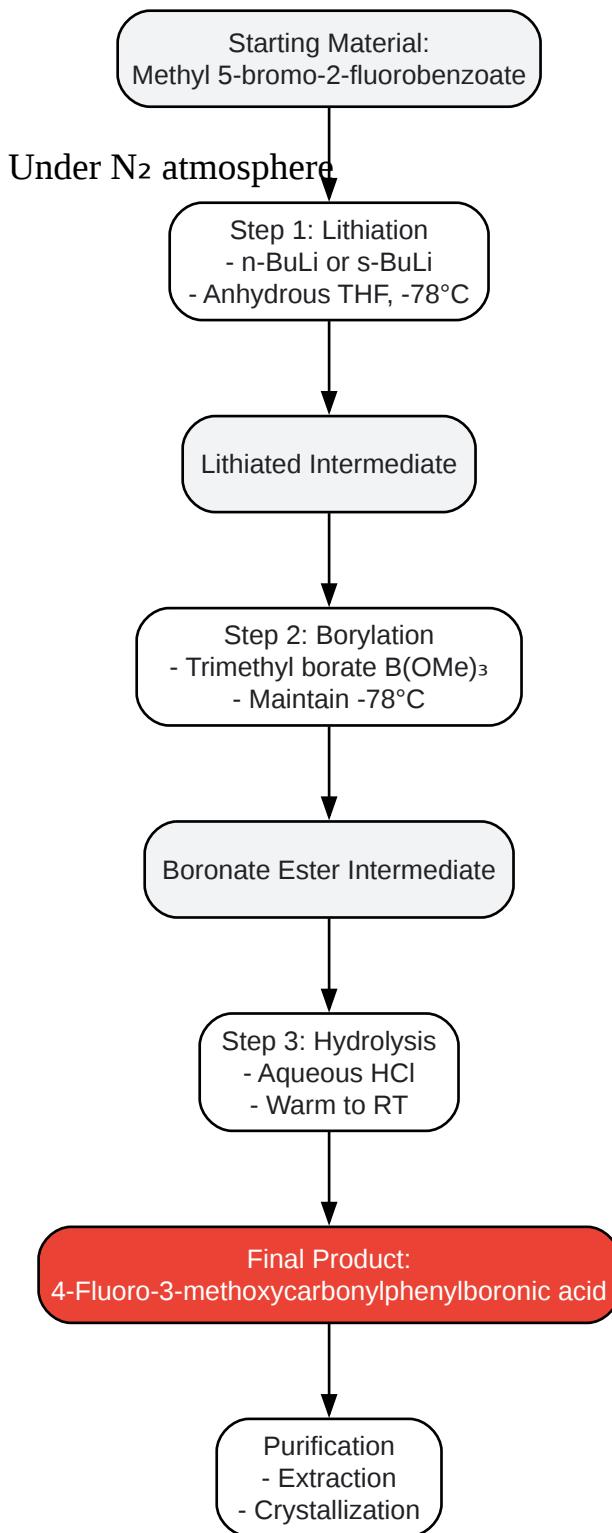
A summary of the key quantitative data and safety information for this compound is presented below.

Property	Value	Source(s)
Molecular Weight	197.96 g/mol	[1] [2]
Molecular Formula	C ₈ H ₈ BFO ₄	[1]
CAS Number	874219-35-9	[1] [2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	~255 °C	[1]
Purity	Typically ≥98%	
Storage	Store in a cool, dry place; Refrigerator recommended	
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	

The Role of Substituents: A Mechanistic Perspective

The enhanced utility of **4-Fluoro-3-methoxycarbonylphenylboronic acid** in catalysis is not coincidental; it is a direct result of the electronic properties of its substituents. Both the fluorine atom at the 4-position and the methoxycarbonyl group at the 3-position are electron-withdrawing.

This electronic feature plays a crucial role in the Suzuki-Miyaura catalytic cycle, specifically during the transmetalation step. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate complex. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups increases the Lewis acidity of the boron atom, facilitating its interaction with the base. This, in turn, can accelerate the rate-limiting transmetalation of the aryl group from boron to the palladium center.[\[4\]](#) While traditionally electron-donating groups were thought to universally accelerate Suzuki couplings, the effect of


electron-withdrawing groups is recognized as beneficial under appropriate conditions for stabilizing key intermediates and promoting efficient coupling.

Synthesis Pathway: A Representative Protocol

The synthesis of substituted phenylboronic acids often follows a well-established pathway involving organometallic intermediates. A common and effective method is the lithium-halogen exchange of a corresponding aryl halide, followed by quenching with a boron electrophile like trialkyl borate, and subsequent acidic hydrolysis.

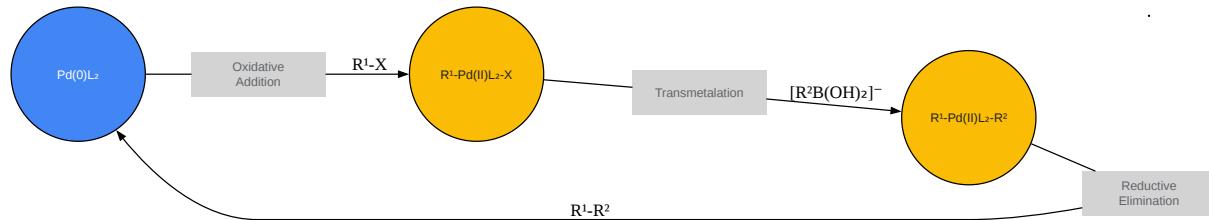
Below is a representative, logical workflow for the synthesis of the title compound, based on established chemical principles for similar molecules.^[5]^[6]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-Fluoro-3-methoxycarbonylphenylboronic acid**.

Detailed Synthesis Protocol


Disclaimer: This protocol is a representative example based on standard organic chemistry methodology. Researchers should always conduct their own risk assessment and optimization.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- **Starting Material:** Dissolve methyl 5-bromo-2-fluorobenzoate (1.0 eq.) in anhydrous THF and add it to the reaction flask.
- **Lithiation:** Slowly add n-butyllithium (n-BuLi, ~1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange. The causality here is that the bromine, being larger and more polarizable than fluorine, undergoes this exchange preferentially.
- **Borylation:** Add trimethyl borate (B(OMe)₃, ~1.2 eq.) dropwise to the reaction mixture, again ensuring the temperature does not rise above -78 °C. Stir for an additional 2-3 hours at -78 °C.
- **Hydrolysis & Workup:** Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl). Continue stirring until the mixture reaches room temperature.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this reagent is in the Suzuki-Miyaura reaction to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.^[3]

Suzuki-Miyaura Catalytic Cycle Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid | 874219-35-9 [chemicalbook.com]
- 2. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid price, buy 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid - chemicalbook [chemicalbook.com]
- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 4. gneechem.com [gneechem.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Fluoro-3-methoxycarbonylphenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323002#4-fluoro-3-methoxycarbonylphenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com